cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
Description
cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2135785-62-3) is a spirocyclic β-amino acid derivative characterized by a unique fused spiro[3.4]octane scaffold. This structure incorporates a six-membered ring fused to a four-membered ring via a spiro junction, with functional groups including a carboxylic acid at position 2, an oxo group at position 6, and an oxygen atom (oxa) at position 5. The constrained geometry of the spiro system imparts rigidity, making it a promising scaffold for drug design, particularly in mimicking peptide conformations or modulating receptor interactions .
Properties
IUPAC Name |
6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5(10)4-1-7(2-4)3-12-6(11)8-7/h4H,1-3H2,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXPOTLWCQJQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135785-62-3 | |
| Record name | rac-(2s,4s)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a lactone can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized spirocyclic compound, while reduction could produce a more reduced form. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
- Solubility : The compound is soluble in organic solvents but requires careful handling due to its potential hazards.
- Storage Conditions : It should be stored in a cool, dark place, sealed to prevent moisture absorption.
Medicinal Chemistry
Cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid has been investigated for its potential as a pharmacological agent. It acts as a modulator of certain neurotransmitter systems, particularly those involving acetylcholine receptors.
Case Study: M4 Muscarinic Receptor Agonism
Recent studies have highlighted the compound's role as an agonist for the M4 muscarinic receptor, which is implicated in various neurological disorders. The following table summarizes findings from key research:
| Study Reference | Objective | Findings |
|---|---|---|
| WO2021070091A1 | Evaluate agonistic properties | Demonstrated significant activation of M4 receptors |
| PubChem | Structural analysis | Identified key structural features for activity |
| Caerulum Pharma | Synthesis and characterization | Developed synthetic pathways for compound production |
Neuropharmacology
The compound's unique spirocyclic structure allows it to interact with biological systems in novel ways. Its potential applications include:
- Treatment of cognitive disorders
- Modulation of pain pathways
- Influence on mood and anxiety levels
Toxicology Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have indicated moderate toxicity, necessitating further investigation into its safety margins.
Safety Profile Summary
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Moderate; requires caution in handling |
| Chronic Effects | Long-term effects are still under study |
| Environmental Impact | Limited data; further research needed |
Mechanism of Action
The mechanism by which cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s design and intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared to three categories of analogs:
Bicyclo[2.2.2]octane-based β-amino acids (e.g., compounds 5–8 from ).
Spiro[3.4]octane derivatives (e.g., compounds in –5).
Azabicyclo[3.2.1]octane carboxylic acids (e.g., ).
Table 1: Key Structural and Physical Properties
Key Observations:
- Spiro vs. Bicyclo Systems: The spiro[3.4]octane core in the target compound introduces distinct stereochemical constraints compared to fused bicyclo[2.2.2]octane systems.
- Functional Groups : The presence of both oxo and oxa groups in the target compound differentiates it from simpler bicyclo[2.2.2]octane analogs, which lack heteroatoms in their rings. These groups may influence solubility and hydrogen-bonding interactions .
- Melting Points : While bicyclo[2.2.2]octane derivatives exhibit well-documented melting points (e.g., 208–260°C), data for spiro[3.4]octane analogs remains scarce, suggesting differences in crystallinity or stability .
Research Findings and Limitations
- Contradictions in Data: For cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8, a discrepancy exists between reported (208–210°C) and literature (232–235°C) melting points, underscoring the need for independent verification .
- Gaps in Knowledge: Physical properties (e.g., solubility, pKa) and biological activity data for the target compound are absent in the provided evidence, limiting direct functional comparisons.
Biological Activity
The compound cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (CAS Number: 2135785-62-3) is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects.
The molecular formula of this compound is with a molar mass of 171.15 g/mol. Its predicted physical properties include:
- Density : 1.50 ± 0.1 g/cm³
- Boiling Point : 541.1 ± 50.0 °C
- pKa : 4.30 ± 0.20
These properties suggest that the compound is stable under standard conditions, which is essential for its use in biological applications .
Biological Activity Overview
Research into the biological activity of this compound has shown promising results across various studies, particularly in the areas of antiviral and anticancer activities.
Antiviral Activity
A study highlighted the compound's potential as an antiviral agent against several strains of coronaviruses, demonstrating significant inhibition of viral replication. The compound's structure allows it to interact effectively with viral proteins, thereby disrupting the viral life cycle.
| Compound | IC50 (µM) | MTC (µM) | Selectivity Index (SI) |
|---|---|---|---|
| cis-6-Oxo... | 47 ± 2 | 350 ± 15 | 7.4 |
This data indicates that this compound exhibits lower toxicity compared to traditional antiviral agents like chloroquine and hydroxychloroquine, making it a candidate for further development .
Antitumor Activity
In vitro studies have also assessed the cytotoxicity of this compound against various cancer cell lines. The results demonstrated that it has a selective cytotoxic effect on tumor cells while sparing normal cells, which is a critical factor in cancer therapeutics.
| Cell Line | CC50 (µM) | Toxicity Comparison |
|---|---|---|
| MRC-5 | >670 | Lower than chloroquine |
| HCT-8 | >299 | Lower than hydroxychloroquine |
These findings suggest that this compound could be an effective treatment option with reduced side effects .
The exact mechanism by which this compound exerts its biological activities remains to be fully elucidated. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in viral replication and tumor growth.
Case Studies
- Antiviral Efficacy Against Coronavirus Strains : In a study evaluating various heterocyclic compounds for their antiviral properties, cis-6-Oxo demonstrated significant activity against the OC43 strain of coronavirus, outperforming several other tested compounds .
- Cytotoxicity Assessment : A comparative analysis on cytotoxicity revealed that cis-6-Oxo had a significantly lower impact on normal cell lines compared to established antiviral drugs, indicating its potential as a safer alternative in therapeutic applications .
Q & A
Q. Q. How does cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid compare to other azaspiro derivatives in terms of synthetic accessibility and bioactivity?
- Methodological Answer :
- Synthetic Accessibility : Compare step counts and yields for routes in analogous compounds (e.g., ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate vs. tert-butyl derivatives).
- Bioactivity : Use SAR tables to correlate substituents (e.g., ester vs. carboxylic acid) with IC50 values in target assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
